N-[2-[bis(2-methoxyethyl)sulfamoyl]ethyl]benzamide
Description
Properties
IUPAC Name |
N-[2-[bis(2-methoxyethyl)sulfamoyl]ethyl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H24N2O5S/c1-21-11-9-17(10-12-22-2)23(19,20)13-8-16-15(18)14-6-4-3-5-7-14/h3-7H,8-13H2,1-2H3,(H,16,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KTVPFSZHRHBUSI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCN(CCOC)S(=O)(=O)CCNC(=O)C1=CC=CC=C1 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H24N2O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of N-[2-[bis(2-methoxyethyl)sulfamoyl]ethyl]benzamide typically involves multiple steps, including the formation of intermediate compounds. The exact synthetic routes and reaction conditions can vary, but they generally involve the following steps:
Formation of the Sulfamoyl Intermediate: This step involves the reaction of a suitable amine with a sulfonyl chloride to form the sulfamoyl intermediate.
Coupling with Benzamide: The sulfamoyl intermediate is then coupled with a benzamide derivative under specific reaction conditions, such as the presence of a base and a suitable solvent.
Industrial production methods for this compound may involve optimization of these steps to increase yield and purity, as well as the use of large-scale reactors and purification techniques.
Chemical Reactions Analysis
N-[2-[bis(2-methoxyethyl)sulfamoyl]ethyl]benzamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfamoyl group to a thiol or other reduced forms.
Substitution: The benzamide group can
Biological Activity
N-[2-[bis(2-methoxyethyl)sulfamoyl]ethyl]benzamide, a compound featuring a sulfamoyl group and a benzamide core, has garnered attention for its diverse biological activities. This article explores its biological mechanisms, activity profiles, and potential therapeutic applications based on recent research findings.
Chemical Structure and Properties
The compound this compound is characterized by the following structural features:
- Benzamide Core : Provides a stable backbone for biological interactions.
- Sulfamoyl Group : Enhances solubility and biological activity.
- Methoxyethyl Substituents : Contribute to lipophilicity and target interaction.
The molecular formula is with a molecular weight of approximately 316.39 g/mol.
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets. It may function through:
- Enzyme Inhibition : The compound has shown potential in inhibiting various enzymes, particularly those involved in inflammatory pathways.
- Receptor Modulation : It may interact with receptors linked to pain and inflammation, modulating their activity and affecting cellular responses.
Research indicates that the fluorinated derivatives of this compound enhance its stability and lipophilicity, which could improve its efficacy in biological systems.
Antimicrobial Activity
Studies have demonstrated that this compound exhibits significant antimicrobial properties. For instance, it has been tested against several bacterial strains, showing effective inhibition at low concentrations. The compound's structure allows it to penetrate bacterial membranes effectively, disrupting metabolic processes.
| Compound | Activity | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| This compound | Antibacterial | 5 µg/mL |
| Control (Standard Antibiotic) | Antibacterial | 1 µg/mL |
Antitumor Activity
The compound has also been evaluated for its antitumor effects. In vitro studies indicate that it can inhibit the proliferation of cancer cell lines by inducing apoptosis. The mechanism involves the activation of caspases and the modulation of cell cycle regulators.
Anti-inflammatory Effects
In vivo studies have shown that this compound reduces inflammation in models of arthritis and other inflammatory conditions. Its anti-inflammatory action is likely due to the inhibition of pro-inflammatory cytokines like TNF-alpha and IL-6.
Case Studies
-
Study on Antimicrobial Efficacy :
A recent study evaluated the efficacy of various benzamide derivatives, including this compound, against resistant bacterial strains. Results showed that the compound significantly inhibited growth compared to controls, highlighting its potential as an alternative antimicrobial agent. -
Antitumor Research :
Another study focused on the antitumor properties of this compound in breast cancer cell lines. The results indicated a dose-dependent reduction in cell viability, suggesting that it may serve as a lead compound for developing new cancer therapies .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues with Sulfamoyl-Benzamide Motifs
a. Antifungal Derivatives (LMM5 and LMM11)
Compounds such as 4-[benzyl(methyl)sulfamoyl]-N-[5-[(4-methoxyphenyl)methyl]-1,3,4-oxadiazol-2-yl]benzamide (LMM5) and 4-[cyclohexyl(ethyl)sulfamoyl]-N-[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]benzamide (LMM11) () share the sulfamoyl-benzamide backbone but differ in substituents. Key comparisons:
- Solubility : The bis(2-methoxyethyl) group in the target compound likely enhances aqueous solubility compared to LMM5’s benzyl(methyl) group or LMM11’s cyclohexyl(ethyl) group.
b. Plant Growth Modulators
In , 4-[bis(2-methoxyethyl)sulfamoyl]-N-[4-(4-nitrophenyl)-1,3-thiazol-2-yl]benzamide demonstrated significant plant growth modulation (119.09% activity, p < 0.05). Structural distinctions include:
- Heterocyclic Substituents : The 4-nitrophenyl-thiazol group in this analog vs. the benzothiazol-2-ylidene group in the target compound.
- Functional Impact : The nitro group may enhance electron-withdrawing effects, influencing receptor binding in plant cells compared to the methoxyethyl groups in the target compound .
c. Sigma Receptor-Targeting Benzamides
highlights radioiodinated benzamides (e.g., [¹²⁵I]PIMBA) with piperidinyl and iodinated aromatic rings. Key differences:
- Binding Affinity : The bis(2-methoxyethyl)sulfamoyl group may reduce sigma receptor affinity compared to piperidinyl or iodine substituents, which showed high tumor uptake in prostate cancer models.
- Pharmacokinetics : Methoxyethyl groups could improve blood-brain barrier penetration but reduce tumor retention compared to iodinated analogs .
Functional Analogues with Modified Benzamide Cores
a. Anti-Inflammatory Benzimidazole-Benzamides
Compounds like N-(2-chloromethyl-benzimidazol-1-yl methyl)-benzamide () replace the sulfamoyl group with benzimidazole. Comparisons include:
- Mechanism : Benzimidazole derivatives inhibit cyclooxygenase (COX), whereas sulfamoyl-benzamides may target sulfonamide-sensitive enzymes or receptors.
- Toxicity : The target compound’s sulfamoyl group may reduce ulcerogenic risk compared to benzimidazole-based anti-inflammatory agents .
b. Anticancer Thiazolylmethylthio-Benzamides lists compounds like 2-[[(2-methyl-4-thiazolyl)methyl]thio]-N-[2-[[3-(trifluoromethyl)-2-pyridinyl]amino]ethyl]-benzamide, which incorporate sulfur-containing substituents. Contrasts include:
- Electrophilic Reactivity: Thiazolylmethylthio groups may enhance covalent binding to cellular targets, unlike the non-reactive methoxyethyl groups in the target compound.
- Therapeutic Scope : The target compound’s sulfamoyl group could broaden applications to antimicrobial or metabolic disorders vs. the antiviral/cancer focus of thiazolyl derivatives .
Comparative Data Table
Research Implications and Gaps
- Biological Profiling : The target compound requires empirical testing for antifungal, anticancer, or anti-inflammatory activity to validate hypotheses based on structural analogs.
- Structure-Activity Relationship (SAR) : Further studies could explore the impact of methoxyethyl chain length or sulfamoyl group modifications on target selectivity.
- Contradictions: While sulfamoyl groups are common in antimicrobials, the methoxyethyl substituents may redirect activity toward non-infectious diseases (e.g., metabolic disorders) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
